
7-nitro-5-(1-piperidinylmethyl)-8-quinolinol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-nitro-5-(1-piperidinylmethyl)-8-quinolinol, also known as NQO1 inhibitor, is a chemical compound that has been extensively studied for its potential therapeutic applications.
Mechanism of Action
The mechanism of action of 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol involves the inhibition of 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol activity. 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol is responsible for the reduction of quinones to hydroquinones, which are less toxic and more easily excreted from the body. Inhibition of 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol activity leads to the accumulation of quinones, which can cause oxidative stress and DNA damage in cancer cells.
Biochemical and Physiological Effects
7-nitro-5-(1-piperidinylmethyl)-8-quinolinol has been shown to have a variety of biochemical and physiological effects. It has been shown to induce apoptosis in cancer cells, inhibit tumor growth, and sensitize cancer cells to chemotherapy. It has also been shown to have anti-inflammatory and antioxidant properties.
Advantages and Limitations for Lab Experiments
One advantage of using 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol in lab experiments is its specificity for 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol. This allows researchers to selectively target cancer cells that overexpress 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol. One limitation is its potential toxicity, particularly at high doses.
Future Directions
There are several potential future directions for research on 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol. One area of interest is the development of more potent and selective 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol inhibitors for cancer therapy. Another area of interest is the use of 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol as a tool for studying the role of 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol in other diseases, such as Parkinson's disease and Alzheimer's disease. Additionally, there is potential for the use of 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol in combination with other cancer therapies to enhance their effectiveness.
Synthesis Methods
The synthesis of 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol involves the reaction of 8-hydroxyquinoline with piperidine and nitrosonium tetrafluoroborate. The resulting product is a yellow crystalline powder that is soluble in water and ethanol.
Scientific Research Applications
7-nitro-5-(1-piperidinylmethyl)-8-quinolinol has been extensively studied for its potential therapeutic applications, particularly in cancer treatment. It has been shown to inhibit the activity of NAD(P)H:quinone oxidoreductase 1 (7-nitro-5-(1-piperidinylmethyl)-8-quinolinol), an enzyme that plays a critical role in the detoxification of quinones and other electrophilic compounds. 7-nitro-5-(1-piperidinylmethyl)-8-quinolinol is overexpressed in many cancer cells, making it a potential target for cancer therapy.
properties
IUPAC Name |
7-nitro-5-(piperidin-1-ylmethyl)quinolin-8-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O3/c19-15-13(18(20)21)9-11(10-17-7-2-1-3-8-17)12-5-4-6-16-14(12)15/h4-6,9,19H,1-3,7-8,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JWKGACBKSADRLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)CC2=CC(=C(C3=C2C=CC=N3)O)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.31 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 7033481 | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

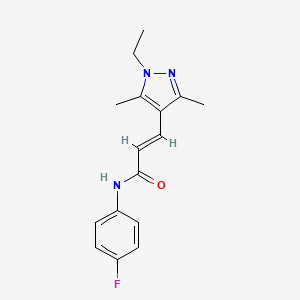
![3-[(3-chloro-4-fluorophenyl)amino]-1-(4-methylphenyl)-2-buten-1-one](/img/structure/B5731033.png)
![3-amino-6-benzyl-5,6,7,8-tetrahydrothieno[2,3-b]-1,6-naphthyridine-2-carbonitrile](/img/structure/B5731034.png)
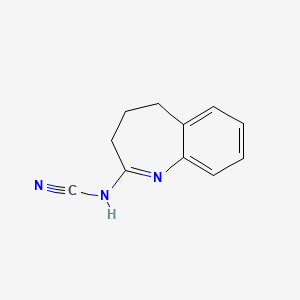
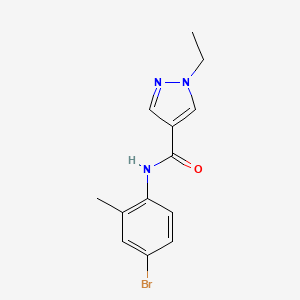
![{[5-(4-hydroxyphenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetic acid](/img/structure/B5731046.png)
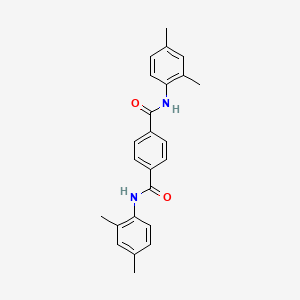
![1-{[4-(4-methoxyphenyl)tetrahydro-2H-pyran-4-yl]carbonyl}pyrrolidine](/img/structure/B5731060.png)
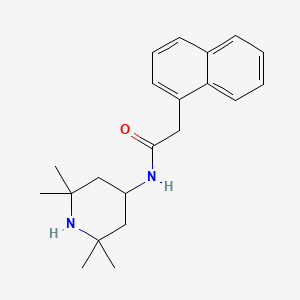
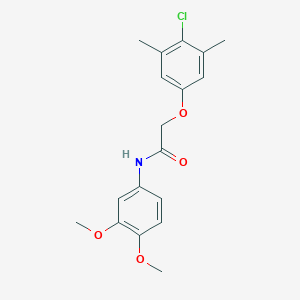

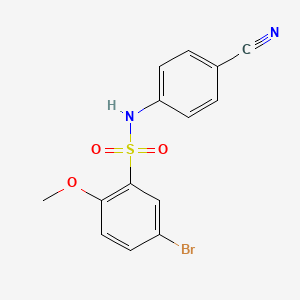
![1-(4-{[5-(trifluoromethyl)-2-pyridinyl]oxy}phenyl)-1-propanone](/img/structure/B5731109.png)
![1-[(5-methoxy-2,4-dimethylphenyl)sulfonyl]pyrrolidine](/img/structure/B5731110.png)